molecular formula C16H9NO B8629382 10-Formylanthracene-9-carbonitrile CAS No. 93496-78-7

10-Formylanthracene-9-carbonitrile

Cat. No.: B8629382
CAS No.: 93496-78-7
M. Wt: 231.25 g/mol
InChI Key: WQPWBUMSUOZDCQ-UHFFFAOYSA-N
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Description

10-Formylanthracene-9-carbonitrile is a polycyclic aromatic compound featuring an anthracene core substituted with a formyl (-CHO) group at the 10-position and a nitrile (-CN) group at the 9-position. The anthracene backbone provides a rigid, planar structure conducive to π-π stacking interactions, while the electron-withdrawing substituents (formyl and nitrile) modulate electronic properties, influencing reactivity, solubility, and photophysical behavior. This compound is of interest in materials science for applications such as organic electronics and fluorescence-based sensors, though direct experimental data on its properties remain sparse in the provided evidence.

Properties

CAS No.

93496-78-7

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

10-formylanthracene-9-carbonitrile

InChI

InChI=1S/C16H9NO/c17-9-15-11-5-1-3-7-13(11)16(10-18)14-8-4-2-6-12(14)15/h1-8,10H

InChI Key

WQPWBUMSUOZDCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
10-Formylanthracene-9-carbonitrile (Target) C₁₅H₉NO -CHO (C10), -CN (C9) 219.24 Hypothesized strong intermolecular stacking
10-Chloroanthracene-9-carbonitrile C₁₅H₈ClN -Cl (C10), -CN (C9) 237.68 Higher halogen-induced hydrophobicity
9-Aminoanthracene-10-carbonitrile C₁₅H₁₀N₂ -NH₂ (C9), -CN (C10) 218.26 Enhanced electron-donating capacity
Phenanthrene-9,10-dicarbonitrile C₁₆H₈N₂ -CN (C9, C10) 228.25 Strong π-stacking in crystalline phases

Key Observations:

  • Intermolecular Interactions: Phenanthrene-9,10-dicarbonitriles exhibit pronounced aromatic stacking due to dual nitriles . The target compound’s formyl group may disrupt such interactions, reducing crystallinity compared to dicarbonitriles.
  • Reactivity : Chloro and bromo derivatives (e.g., 10-bromoanthracene-9-carbonitrile, inferred from ) are prone to cross-coupling reactions, whereas the formyl group enables nucleophilic additions or condensations.

Structural and Crystallographic Analysis

  • Bond Lengths and Angles : In phenanthrene-9,10-dicarbonitriles, the C≡N bond length averages 1.14 Å, with intermolecular C···C distances of 3.4–3.6 Å due to stacking . The formyl group in the target compound likely elongates bond lengths at C10 (C=O ~1.21 Å), altering packing efficiency.
  • Thermal Stability: Halogenated analogs (e.g., 10-chloroanthracene-9-carbonitrile) exhibit higher melting points (>250°C) compared to amino or formyl derivatives due to stronger London dispersion forces .

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